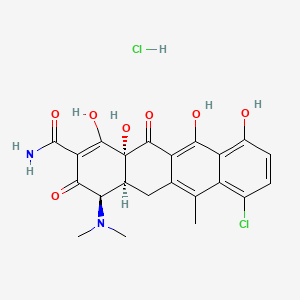![molecular formula C12H15ClO3 B565595 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 CAS No. 1071167-68-4](/img/structure/B565595.png)
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3
Vue d'ensemble
Description
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is a deuterated derivative of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. This compound is characterized by the presence of a chloropropoxy group and a methoxy group attached to a phenyl ring, with an ethanone moiety. The deuterium atoms replace the hydrogen atoms in the ethanone group, which can be useful in various scientific studies, particularly in spectroscopy and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3 typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropanol and 3-methoxyphenol.
Formation of Chloropropoxy Group: 3-chloropropanol is reacted with a base to form the chloropropoxy group.
Attachment to Phenyl Ring: The chloropropoxy group is then attached to the 3-methoxyphenol through an etherification reaction.
Formation of Ethanone Group: The resulting compound is then subjected to Friedel-Crafts acylation using acetyl chloride-d3 and a Lewis acid catalyst like aluminum chloride to introduce the ethanone-d3 group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 3-chloropropanol, 3-methoxyphenol, and acetyl chloride-d3.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in spectroscopy.
Biology: Employed in metabolic studies to trace the metabolic pathways of similar compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3 involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways by binding to specific proteins or altering the expression of certain genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone: The non-deuterated version of the compound.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]propanone: A similar compound with a propanone group instead of an ethanone group.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]butanone: A similar compound with a butanone group.
Uniqueness
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. This property allows for detailed investigation of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-deuterated compounds.
Propriétés
IUPAC Name |
1-[4-(3-chloropropoxy)-3-(trideuteriomethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVSSYQKVBALO-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
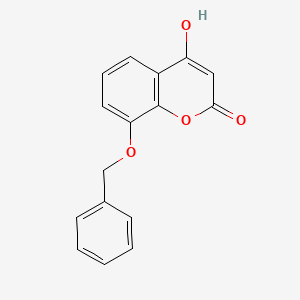
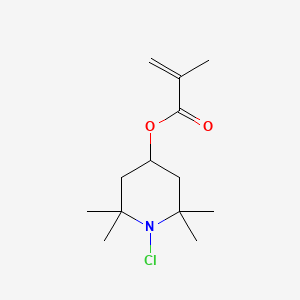
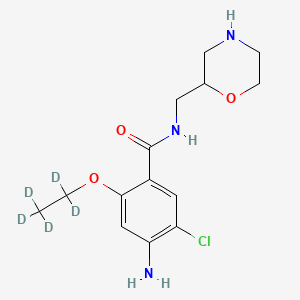

![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
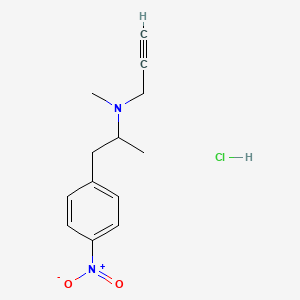
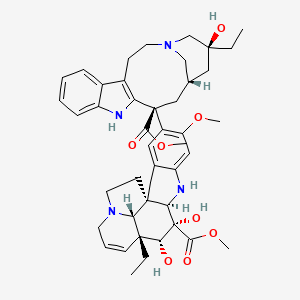

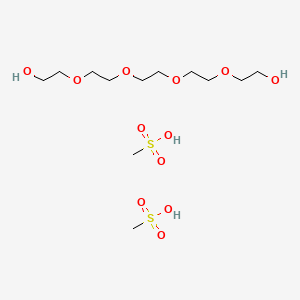
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)



